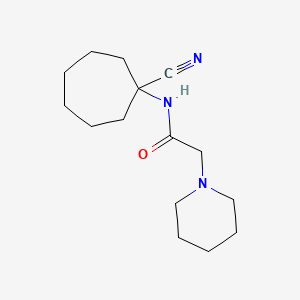
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” is a synthetic organic compound that features a cyanocycloheptyl group and a piperidinylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” typically involves the following steps:
Formation of the cyanocycloheptyl intermediate: This can be achieved by reacting cycloheptanone with cyanide sources under basic conditions.
Introduction of the piperidinylacetamide moiety: This step involves the reaction of the cyanocycloheptyl intermediate with piperidine and acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis: Utilizing batch reactors for the initial formation of intermediates.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality control: Ensuring the purity and consistency of the compound through analytical methods like HPLC or NMR spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidinyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or piperidines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmacologically active compounds.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of “N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: Could influence biochemical pathways related to its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(piperidin-1-yl)acetamide
- N-(1-cyanocyclooctyl)-2-(piperidin-1-yl)acetamide
- N-(1-cyanocyclopentyl)-2-(piperidin-1-yl)acetamide
Uniqueness
“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” is unique due to its specific ring size and the presence of both a cyanocycloheptyl group and a piperidinylacetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-13-15(8-4-1-2-5-9-15)17-14(19)12-18-10-6-3-7-11-18/h1-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOIESHIWRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














